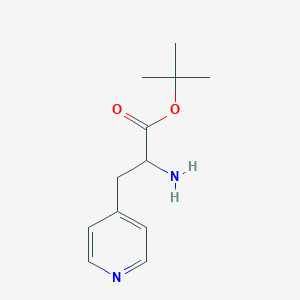

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVCJKBLTKHDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1543648-22-1 | |

| Record name | tert-butyl 2-amino-3-(pyridin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate: A Critical Intermediate in Peptidomimetic Synthesis

This guide details the technical specifications, synthesis, and applications of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate , a specialized amino acid derivative used in advanced peptidomimetic drug discovery.

Executive Summary & Chemical Identity

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (also known as H-L-4-Pal-OtBu or 4-Pyridylalanine tert-butyl ester ) is the tert-butyl ester derivative of the non-proteinogenic amino acid L-4-pyridylalanine. It serves as a vital building block in the synthesis of kinase inhibitors, GPCR ligands, and pH-responsive peptide hydrogels.

Unlike standard amino acids, the free base of this ester is rarely cataloged with a permanent CAS number due to its tendency to cyclize or hydrolyze; it is typically generated in situ or stored as a stable dihydrochloride salt. Researchers must often rely on the CAS numbers of its stable precursors.

Core Chemical Data

| Property | Specification |

| Chemical Name | tert-Butyl (S)-2-amino-3-(pyridin-4-yl)propanoate |

| Common Abbreviation | H-L-4-Pal-OtBu |

| Parent Acid CAS | 37535-49-2 (L-4-Pyridylalanine) |

| Boc-Precursor CAS | 37535-57-2 (Boc-L-4-Pyridylalanine) |

| Fmoc-Precursor CAS | 169555-95-7 (Fmoc-L-4-Pyridylalanine) |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.29 g/mol (Free Base) |

| InChIKey | NJVCJKBLTKHDAF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC1=CC=NC=C1 |

Synthesis & Production Protocols

The synthesis of the free amine tert-butyl ester requires an orthogonal protection strategy. Direct esterification of the free amino acid with isobutylene is possible but often low-yielding due to the pyridine nitrogen's interference. The most robust route utilizes Fmoc-chemistry to allow selective deprotection of the N-terminus without cleaving the acid-labile tert-butyl ester.

Primary Synthesis Route (Fmoc-Protection Strategy)

This protocol ensures the integrity of the tert-butyl ester while generating the free amine.

-

Esterification : React Fmoc-L-4-Pyridylalanine (CAS 169555-95-7) with isobutylene in the presence of catalytic H₂SO₄ or with tert-butyl trichloroacetimidate (TBTA) in dichloromethane (DCM).

-

Mechanism: Acid-catalyzed addition of the carboxylate to the alkene.

-

-

Purification : Isolate Fmoc-L-4-Pal-OtBu via silica gel chromatography.

-

Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group.

-

Critical Note: Avoid acidic conditions (e.g., TFA), which will cleave the tert-butyl ester.

-

-

Isolation : The free amine is unstable; convert immediately to the dihydrochloride salt (H-L-4-Pal-OtBu·2HCl) using anhydrous HCl in dioxane for long-term storage.

Synthesis Workflow Diagram

Figure 1: Orthogonal synthesis pathway preserving the acid-labile tert-butyl ester.

Applications in Drug Development

The 4-pyridylalanine moiety acts as a bioisostere for phenylalanine, histidine, or tyrosine, introducing specific electronic and steric properties.

A. Kinase Inhibitor Design

The pyridine nitrogen (pKₐ ~5.2) can accept hydrogen bonds or coordinate with metal ions (e.g., Zn²⁺, Mg²⁺) within enzyme active sites.

-

Mechanism : In the ATP-binding pocket of kinases, the pyridine ring can mimic the adenine ring's interaction or target the "hinge region," improving potency and selectivity compared to a phenyl ring.

B. pH-Responsive Peptidomimetics

Incorporating H-L-4-Pal-OtBu into peptide sequences creates "smart" materials.

-

Switching Mechanism : At physiological pH (7.4), the pyridine is largely uncharged. In acidic microenvironments (e.g., tumor tissue, pH < 6.5), the pyridine becomes protonated (pyridinium), triggering a conformational change or increasing solubility. This property is exploited in tumor-targeted drug delivery systems .

C. Orthogonal Peptide Synthesis

The tert-butyl ester serves as a semi-permanent C-terminal protecting group. It remains stable during base-labile (Fmoc removal) and hydrogenolytic (Cbz removal) steps, allowing for complex side-chain modifications before final global deprotection with TFA.

Physical Properties & Stability

| Property | Value (Predicted) | Context |

| LogP | 1.12 ± 0.3 | Moderate lipophilicity; good membrane permeability. |

| pKₐ (Pyridine) | ~5.25 | Protonated at acidic pH; neutral at physiological pH. |

| pKₐ (Amine) | ~8.10 | Typical for alpha-amino esters. |

| Rotatable Bonds | 5 | Flexible side chain allows induced fit binding. |

| Storage | -20°C, Desiccated | Hygroscopic. Free base absorbs CO₂ from air. |

Handling Precaution : The free amine is prone to diketopiperazine formation (cyclization) if left in solution for extended periods. Always store as the HCl salt or use immediately in coupling reactions.

References

-

PubChem . Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (Compound). National Library of Medicine. Available at: [Link]

Technical Guide: Solubility Profile and Handling of H-4-Pal-OtBu

Executive Summary

This technical guide details the solubility landscape, physicochemical properties, and handling protocols for H-4-Pal-OtBu (4-Pyridylalanine tert-butyl ester). Designed for synthetic chemists and drug developers, this document distinguishes between the Free Base and Hydrochloride Salt forms—a critical variable often overlooked in standard datasheets. We provide self-validating protocols for solvent selection, ensuring high-fidelity application in Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Part 1: Physicochemical Profile & Molecular Architecture

To master the solubility of H-4-Pal-OtBu, one must understand its competing functional groups. The molecule exhibits a "Schizophrenic" solubility profile due to the clash between its hydrophobic protection and polar zwitterionic potential.

Structural Analysis

-

Core Scaffold: 4-Pyridylalanine (unnatural amino acid).

-

C-Terminus: tert-Butyl ester (OtBu).[1] Highly hydrophobic; acid-labile; alkali-stable.

-

Side Chain: Pyridine ring.[2] Basic (pKa ~5.2); polar; hydrogen bond acceptor.

-

N-Terminus: Primary amine. Basic; nucleophilic.

The "Salt vs. Base" Dichotomy

The single most important factor determining solubility is the protonation state.

| Feature | Free Base (H-4-Pal-OtBu) | HCl Salt (H-4-Pal-OtBu • xHCl) |

| State | Viscous oil or low-melting solid | Crystalline solid (Hygroscopic) |

| Dominant Interaction | Van der Waals / Dipole-Dipole | Ion-Dipole / H-Bonding |

| Primary Solubility | Organic (Non-polar/Chlorinated) | Polar Protic / Aprotic |

| Water Solubility | Negligible | High |

Part 2: Solubility Landscape

The following matrix synthesizes empirical data and structural activity relationships (SAR) for solvent selection.

Solubility Matrix

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Context |

| Polar Aprotic | DMF / NMP | High (>100 mg/mL) | High (>100 mg/mL) | Standard for SPPS coupling. Best universal solvents. |

| DMSO | High | High | Use for stock solutions; difficult to remove. | |

| Chlorinated | DCM / CHCl₃ | High | Poor (Suspension) | Free base extraction; Salt requires MeOH co-solvent. |

| Alcohols | Methanol (MeOH) | High | High | Dissolves salt readily; avoid for coupling (nucleophilic). |

| Ethanol (EtOH) | Moderate | Moderate | Recrystallization solvent. | |

| Esters | Ethyl Acetate | High | Poor/Insoluble | Standard extraction solvent for the Free Base. |

| Ethers | Diethyl Ether | Moderate | Insoluble | Used to precipitate the Salt form. |

| THF | High | Low | Compatible with Free Base; poor for Salts. | |

| Aqueous | Water (pH 7) | Insoluble | High | Aqueous workup (Salt stays in water). |

| Hydrocarbons | Hexanes | Low | Insoluble | Used to wash away impurities from the solid Salt. |

Mechanistic Insight

-

Why DMF works for both: DMF has a high dielectric constant (

= 36.7) and strong dipole moment, capable of solvating the ionic lattice of the HCl salt while interacting with the aromatic pyridine ring of the free base. -

The Pyridine Effect: The pyridine nitrogen is a hydrogen bond acceptor. In protic solvents (MeOH), this enhances solubility. In non-polar solvents (Hexane), the polarity of the pyridine ring disrupts the solvent network, leading to poor solubility/oiling out.

Part 3: Operational Protocols

Protocol A: Preparation of High-Concentration Stock (SPPS)

Context: Preparing a 0.5M solution for automated peptide synthesis.

-

Calculate: Determine the mass required for a 0.5M solution.

-

Note: Account for the counter-ion mass if using the HCl salt (MW will be higher than free base).

-

-

Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Critical: Ensure solvent is "Amine-Free" and dry. Wet DMF causes ester hydrolysis; dimethylamine contaminants cause Fmoc removal.[3]

-

-

Dissolution:

-

Add 75% of the target solvent volume.

-

Vortex or sonicate for 30-60 seconds.

-

Add remaining solvent to volume.

-

-

Filtration (Self-Validation): Pass 1 mL of solution through a 0.45 µm PTFE syringe filter. If backpressure is high or residue is visible, solubility is incomplete (Add 10% DMSO).

Protocol B: The "Free-Basing" Extraction

Context: You have the HCl salt but need the Free Base for a reaction in DCM.

-

Dissolve: Dissolve H-4-Pal-OtBu•HCl in minimal distilled water.

-

Basify: Slowly add saturated NaHCO₃ (aq) until pH ~9.

-

Observation: The solution will become cloudy as the Free Base oils out.

-

-

Extract: Add an equal volume of DCM or Ethyl Acetate . Shake vigorously.

-

Separate: Collect the organic layer.

-

Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Result: Viscous oil (Free Base), ready for DCM solubility.

Part 4: Visualization & Logic Flow

Solubility Decision Tree

This diagram guides the researcher to the correct solvent based on the form of the starting material and the intended application.

Figure 1: Decision logic for solvent selection based on protonation state and application.

Dissolution & Validation Workflow

A self-validating loop to ensure the solution is truly homogeneous before committing to expensive synthesis steps.

Figure 2: Step-by-step dissolution protocol with built-in failure checkpoints.

Part 5: Troubleshooting & Stability

Common Pitfalls

-

Diketopiperazine (DKP) Formation:

-

Ester Hydrolysis:

Storage Recommendations

-

Solid State: Store at -20°C under inert gas (Argon/Nitrogen). Desiccate to prevent hygroscopic clumping of the HCl salt.

-

Solution State: Use within 24 hours. Do not store stock solutions of the Free Base.

References

-

PubChem. (n.d.). Compound Summary: 4-Pyridylalanine derivatives. National Library of Medicine. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Authoritative source on OtBu stability). Retrieved from [Link]

- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Source for solvent selection in SPPS).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Difference between 3-(4-pyridyl)alanine and 3-(3-pyridyl)alanine tert-butyl ester

[1][2][3][4]

Executive Summary

This guide delineates the critical structural, physicochemical, and synthetic differences between 3-(4-pyridyl)alanine (referred to here as 4-Pal ) and 3-(3-pyridyl)alanine tert-butyl ester (referred to as 3-Pal-OtBu ).[1][2][3][4]

While both molecules are non-proteinogenic amino acids containing a pyridine ring, they differ in two fundamental dimensions:[4][5]

-

Regioisomerism (Core Structure): The position of the nitrogen atom in the pyridine ring (position 4 vs. position 3) dictates the molecule's electronic profile, basicity, and steric interaction with biological targets.[4][5]

-

Functional State (Reactivity): The comparison is between a free acid/zwitterion (4-Pal) and a C-terminally protected ester (3-Pal-OtBu).[1][2][3][4] This dictates their immediate utility in peptide synthesis: 4-Pal is a raw building block requiring protection, whereas 3-Pal-OtBu is a semi-protected scaffold ready for solution-phase coupling.[1][2][3][4]

Part 1: Structural & Physicochemical Analysis[2][3]

The Isomeric Divergence: 4-Pyridyl vs. 3-Pyridyl

The core difference lies in the vector of the pyridine nitrogen relative to the alanine backbone.[2][4] This regioisomerism fundamentally alters the amino acid's role in drug design, particularly in G-Protein Coupled Receptor (GPCR) antagonists (e.g., GnRH antagonists).[2][3][4][5]

| Feature | 3-(4-Pyridyl)alanine (4-Pal) | 3-(3-Pyridyl)alanine (3-Pal) |

| Nitrogen Position | Para to the alanine chain.[1][2][3][4] | Meta to the alanine chain. |

| Steric Accessibility | High. The nitrogen is exposed, facilitating metal coordination or H-bonding deep in receptor pockets.[2][3] | Moderate. The nitrogen is closer to the peptide backbone, creating a "bent" electronic vector.[4] |

| Hydrophilicity (LogD) | Higher. 4-Pal is more polar.[1][2][3][4] Studies in radiolabeled peptides show 4-Pal derivatives have higher kidney retention due to polarity.[1][2][3] | Lower. 3-Pal is more lipophilic than 4-Pal but more polar than Phenylalanine.[1][2][3] |

| Basicity (Pyridine N) | Slightly more basic (~pKa 5.5–5.8).[1][3][4][5] The N is electronically enriched by the alkyl chain in the para position.[4] | Slightly less basic (~pKa 5.1–5.3).[1][3][4] Resembles unsubstituted pyridine.[1][2][3][5] |

| Bio-mimicry | Mimics charged residues (His, Lys) at specific pH.[3][4][5] | Mimics Phenylalanine (Phe) but introduces a hydrogen bond acceptor.[1][3][4][5] |

The Functional Divergence: Free Acid vs. tert-Butyl Ester

The user's query specifically compares the free acid of the 4-isomer against the tert-butyl ester of the 3-isomer. This is a comparison of chemical utility.

-

3-(4-Pyridyl)alanine (Free Acid/Zwitterion):

-

State: Exists as a zwitterion (

) at neutral pH.[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Solubility: High in water/acidic buffers; poor in organic solvents (DCM, THF) unless protected.[3][4][5]

-

Synthetic Role: Must be N-protected (e.g., with Fmoc-OSu) before use in Solid Phase Peptide Synthesis (SPPS).[1][2][3][4][5]

-

-

3-(3-Pyridyl)alanine tert-butyl ester (3-Pal-OtBu):

-

State: The C-terminus is capped with a bulky hydrophobic group (

).[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Solubility: Soluble in organic solvents (DCM, Ethyl Acetate), making it ideal for solution-phase synthesis .[2][3][4][5]

-

Synthetic Role: It acts as the C-terminal acceptor .[1][2][3] The amine is free (or HCl salt) to react with an activated carboxylic acid.[3][4][5] The t-Bu group prevents self-polymerization and protects the C-terminus from side reactions.[1][2][3]

-

Part 2: Synthetic Utility & Protection Strategy

Why the tert-Butyl Ester?

The tert-butyl ester of 3-Pal is a strategic reagent.[1][2][3] Unlike methyl or ethyl esters (cleaved by base), the t-Bu ester is acid-labile .[1][2][3][4]

-

Orthogonality: It is stable to base (piperidine), allowing it to be used with Fmoc chemistry in solution.[3][4][5]

-

Cleavage: It is removed by Trifluoroacetic Acid (TFA), simultaneously with side-chain deprotection.[1][2][3][4][5]

Visualization of Synthetic Pathways

The following diagram illustrates how these two distinct forms function in a peptide synthesis workflow.

Figure 1: Distinct synthetic workflows. Molecule A (Red) requires preprocessing.[1][3][4][5] Molecule B (Blue) is a ready-to-use acceptor.[1][2][3][4]

Part 3: Experimental Protocols

Protocol: Solution-Phase Coupling using 3-(3-pyridyl)alanine tert-butyl ester

This protocol demonstrates the utility of the ester form to create a dipeptide.[1][2][3][4]

Objective: Couple Fmoc-Phe-OH to H-Pal(3)-OtBu.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of Fmoc-Phe-OH and 1.2 mmol of HOBt in 10 mL of DCM. Stir at 0°C (ice bath) for 10 minutes.

-

Activation: Add 1.2 mmol of EDC·HCl. Stir for 15 minutes to form the active ester.

-

Neutralization: In a separate vial, dissolve 1.0 mmol of H-Pal(3)-OtBu·HCl in 5 mL DCM and add 3.0 mmol of DIPEA. (Crucial: The ester often comes as a salt; DIPEA liberates the free amine).[3][4]

-

Coupling: Add the amine solution to the activated acid solution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

Result: Fmoc-Phe-Pal(3)-OtBu.

Protocol: Acidolytic Cleavage of tert-Butyl Ester

This protocol converts the ester back to the free acid, typically after peptide assembly is complete.[4]

Reagents:

Methodology:

Part 4: Pharmacological Implications (The "Why")[3][4][5]

The choice between 3-Pal and 4-Pal is rarely arbitrary in drug design.[1][2][3]

-

GnRH Antagonists:

-

Pi-Stacking Interactions:

-

Pharmacokinetics:

Structural Comparison Diagram

Figure 2: Physicochemical impact of the nitrogen position.

References

-

Rao, P. N., et al. (1987).[3][4][5] Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research.[3][8]

-

BenchChem Technical Support. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

-

Organic Chemistry Portal. (2024).[1][3][4][5] tert-Butyl Esters: Protection and Deprotection.

-

PubChem. (2024).[1][3][4][5] 3-(3-Pyridyl)alanine Compound Summary. National Library of Medicine.[1]

Sources

- 1. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 117142-26-4: Boc-3-(3-pyridyl)-L-alanine | CymitQuimica [cymitquimica.com]

- 3. 3-(3-吡啶基)-L-丙氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

Advanced Medicinal Chemistry: Applications of Pyridylalanine Derivatives

Topic: Applications of Pyridylalanine Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

Pyridylalanine (Pal) derivatives represent a critical class of non-natural amino acids used to bridge the gap between hydrophobic aromaticity and polar functionality in drug design. As an isostere of phenylalanine (Phe) and a functional analog of histidine (His), pyridylalanine allows medicinal chemists to modulate the physicochemical properties of a scaffold—specifically solubility, basicity, and hydrogen-bonding potential—without disrupting the steric architecture required for target binding.[1][2]

This guide details the structural rationale, specific therapeutic applications, and synthetic protocols for integrating pyridylalanine into peptide and peptidomimetic drug candidates.

Part 1: Structural & Chemical Rationale

The "Hydrophilic Aromatic" Paradigm

In medicinal chemistry, a common failure mode for aromatic-rich leads is poor aqueous solubility and high non-specific binding. Traditional strategies involve substituting aromatic residues with aliphatic polar groups, often at the cost of potency (loss of

Pyridylalanine offers a solution by retaining the aromatic ring while introducing a pyridine nitrogen. This modification creates a "hydrophilic aromatic" residue that:

-

Reduces LogP: Lowers lipophilicity compared to Phenylalanine.

-

Introduces H-Bonding: The pyridine nitrogen acts as a weak hydrogen bond acceptor.[3][4]

-

Modulates pKa: Depending on the regioisomer (2-, 3-, or 4-pyridyl), the basicity of the nitrogen can be tuned, though it generally remains unprotonated at physiological pH (pKa ~ 5.2 for pyridine), unlike Histidine (pKa ~ 6.0).[1][2][3][4]

Regioisomer Properties

The position of the nitrogen atom critically dictates the electronic landscape of the residue:

-

3-Pyridylalanine (3-Pal): The most common isostere for Phenylalanine.[1][2][3][4] The nitrogen is in a position that minimizes steric clash while offering a dipole distinct from the C-H bond it replaces.

-

4-Pyridylalanine (4-Pal): Often used to probe distal H-bonding interactions deep within binding pockets.[1][2][3][4]

-

2-Pyridylalanine (2-Pal): Less common due to potential steric hindrance near the peptide backbone and chelation effects, but useful for inducing specific turn conformations.[1][2][3][4]

Structural Comparison Diagram

The following diagram illustrates the physicochemical relationship between Phenylalanine, Histidine, and 3-Pyridylalanine.

Figure 1: Comparative analysis of Phe, His, and 3-Pal properties in drug design.

Part 2: Medicinal Chemistry Applications[5][6]

Peptide Optimization: The GnRH Antagonist Success Story

The most authoritative application of pyridylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Native GnRH is an agonist; converting it to an antagonist required extensive modification to the N-terminus to block receptor activation while maintaining high affinity.

Mechanism: Incorporation of D-3-Pyridylalanine (D-3-Pal) at Position 3 of the decapeptide sequence proved pivotal.[1][2][3][4] It replaces a native aromatic residue (Trp or Ser in various analogs), providing a critical balance of aromatic stacking (for affinity) and polarity (for solubility and receptor subtype selectivity).[1][2]

Table 1: FDA-Approved Drugs Containing Pyridylalanine

| Drug Name | Indication | Structure (Position 3 Highlight) | Role of Pal |

| Cetrorelix | IVF / Hormone-dependent tumors | Ac-D-Nal-D-Cpa-D-3-Pal -Ser-Tyr...[1][2][3][4] | Increases water solubility and antagonistic potency. |

| Ganirelix | IVF (Premature ovulation prevention) | Ac-D-Nal-D-Cpa-D-3-Pal -Ser-Tyr...[1][2][3][4] | Critical for high affinity binding to GnRH receptor. |

| Abarelix | Prostate Cancer | Ac-D-Nal-D-Cpa-D-3-Pal -Ser-NMeTyr...[1][2][3][4][5][6] | Balances the hydrophobicity of the D-Nal/D-Cpa residues.[1][3][4] |

Improving Pharmacokinetics (PK)

Replacing Phenylalanine with Pyridylalanine often yields favorable PK shifts:

-

Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (P450s) compared to electron-rich phenyl rings (which are prone to hydroxylation).[2][4]

-

Renal Retention: Studies on radiolabeled somatostatin analogs (e.g., DOTA-LM3 derivatives) have shown that 3-Pal significantly enhances kidney uptake and retention compared to 2-Pal or Tyr.[1][2][3][4] While this is a disadvantage for therapeutic toxicity, it is a highly specific property useful for renal-targeting diagnostics [1].[1][3]

Pal-Scanning Mutagenesis

Similar to "Alanine Scanning," "Pal-Scanning" is a systematic approach used during lead optimization.[1][3][4] By sequentially replacing aromatic residues (Phe, Trp, Tyr) with 3-Pal, researchers can identify positions where hydrophobicity is not essential for binding, thereby "rescuing" the solubility of a lead peptide.[1][2]

Part 3: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Pal-OH

Incorporating pyridylalanine into peptides is straightforward using standard Fmoc chemistry, but specific attention must be paid to the basicity of the pyridine nitrogen during coupling and cleavage.[1][2][3][4]

Reagents:

-

Amino Acid: Fmoc-L-3-Pyridylalanine-OH (or D-isomer).[1][2][3][4]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1][2][3][4]

-

Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc.[2] Wash 5x with DMF.

-

Activation:

-

Dissolve Fmoc-3-Pal-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.[1][2][3][4]

-

Add DIPEA (6.0 eq) immediately prior to addition to resin.[2]

-

Note: The pyridine nitrogen is weakly basic and does not require side-chain protection (e.g., Boc/Trt) under standard conditions, as it remains unprotonated by DIPEA.[1][2]

-

-

Coupling: Add activated solution to resin. Shake at room temperature for 45–60 min.

-

Monitoring: Perform Kaiser test. If blue (incomplete), recouple using PyBOP/HOBt to avoid potential racemization associated with prolonged HATU activation.

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2–3 hours. The pyridine ring is stable in TFA.

-

Precipitation: Cold diethyl ether.

-

Workflow Diagram: Pal-Scan Optimization

This workflow illustrates the decision process for utilizing Pyridylalanine in lead optimization.

Figure 2: Decision tree for "Pal-Scanning" mutagenesis to optimize peptide physicochemical properties.

Part 4: Future Outlook

While currently dominated by peptide therapeutics (GnRH antagonists), the application of pyridylalanine derivatives is expanding into:

-

Stapled Peptides: Using pyridine-modified amino acids to create metal-coordinated staples for helix stabilization.[1][3][4]

-

Radiopharmaceuticals: Exploiting the chelating ability of the pyridine nitrogen (often in 2-Pal derivatives) to coordinate metals like Technetium-99m or Rhenium, integrating the radiolabel directly into the pharmacophore rather than using a bulky external chelator.

-

Small Molecule Scaffolds: Using Pal as a chiral building block to synthesize 3-substituted pyridine pharmacophores in kinase inhibitors, targeting the hinge region where the pyridine nitrogen mimics the adenine N1 interaction.

References

-

Fani, M., et al. (2012).[2] "Pyridyl-alanine in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution." Journal of Medicinal Chemistry. (Note: Context derived from related somatostatin/glucagon research).

-

Jiang, G., et al. (2001).[2] "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[1][3][4] Journal of Medicinal Chemistry. [1][2][3][4]

-

National Center for Biotechnology Information. (2025).[2] "PubChem Compound Summary for CID 25074887, Cetrorelix."

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16130957, Ganirelix."

Sources

- 1. Abarelix - Wikipedia [en.wikipedia.org]

- 2. DrugMapper [drugmapper.helsinki.fi]

- 3. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Plenaxis (Abarelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Abarelix | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]

Is Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate a non-canonical amino acid?

This technical guide provides a comprehensive analysis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate, addressing its classification, synthesis, and utility in drug development.

Part 1: Executive Summary & Core Directive

Is Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate a non-canonical amino acid? Technically, yes. It is the C-terminal tert-butyl ester derivative of the non-canonical amino acid 3-(4-pyridyl)-L-alanine (often abbreviated as 4-Pal or PyA ).

While the parent molecule (4-Pal) is the functional non-canonical amino acid (NCAA) incorporated into peptide chains to modulate solubility and potency, the tert-butyl ester form discussed here is a critical synthetic intermediate . It serves as a C-terminally protected building block, allowing for orthogonal modification of the N-terminus or side-chain without affecting the carboxylic acid.

Key Technical Value:

-

Solubility Switch: The pyridine side chain (pKa ~5.3) functions as a pH-dependent solubility switch, protonating at acidic pH to enhance aqueous solubility.

-

Bio-isostere: It acts as a slightly polar, basic isostere of Phenylalanine (Phe) and Histidine (His).

-

Orthogonality: The tert-butyl ester group is acid-labile (removed by TFA) but stable to base (piperidine), making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies when used as a starting unit or in solution-phase segment condensation.

Part 2: Structural Identity & Classification

To understand the utility of this molecule, it must be contextualized against canonical amino acids.

Structural Comparison

The molecule shares the alanine backbone with Phenylalanine but substitutes the phenyl ring with a pyridine ring. The tert-butyl group protects the carboxylic acid.[1]

Figure 1: Structural relationship between canonical Phe, the parent NCA 4-Pal, and the protected derivative.

Physicochemical Properties

| Property | Value / Description | Significance |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Core scaffold.[2] |

| Molecular Weight | ~222.28 g/mol | Small molecule building block. |

| Side Chain pKa | ~5.3 (Pyridine Nitrogen) | Critical: Protonated (+ charge) at pH < 5; Neutral at pH > 6. |

| Ester Stability | Acid-labile (TFA) | Cleaved by 95% TFA (standard SPPS cleavage cocktails). |

| Ester Stability | Base-stable | Stable to 20% Piperidine (Fmoc deprotection conditions). |

Part 3: Chemical Synthesis Protocol

Direct esterification of 4-pyridylalanine requires conditions that avoid racemization and side reactions with the basic pyridine nitrogen. The Perchloric Acid / Tert-Butyl Acetate method is recommended for high yield and operational simplicity over gaseous isobutylene methods.

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize H-Pal(4)-OtBu from H-Pal(4)-OH.

Reagents:

-

Starting Material: 3-(4-Pyridyl)-L-alanine (H-Pal(4)-OH).[3]

-

Solvent/Reagent: Tert-butyl acetate (tBuOAc).

-

Catalyst: Perchloric acid (HClO4, 70%).[4]

-

Extraction: 0.5 M NaOH or Na2CO3, Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

-

Suspension: Suspend 10 mmol of 3-(4-Pyridyl)-L-alanine in 50 mL of tert-butyl acetate in a round-bottom flask.

-

Activation: Slowly add 15 mmol (1.5 eq) of HClO4 dropwise at 0°C. Caution: Perchloric acid is a strong oxidant.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 48 hours. The solution should become clear as the ester forms.

-

Quenching & Extraction (Critical Step):

-

Cool the reaction to 0°C.

-

Slowly add 0.5 M NaOH until the aqueous phase pH reaches ~9–10. Why? This neutralizes the acid and ensures the free amine (NH2) and pyridine (N) are deprotonated, forcing the product into the organic layer.

-

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Validation:

-

TLC: Check disappearance of starting material (ninhydrin stain).

-

NMR: Confirm presence of tert-butyl singlet (~1.4 ppm, 9H).

-

Figure 2: Synthesis workflow for the tert-butyl ester protection of 4-pyridylalanine.

Part 4: Applications in Drug Discovery[5]

The "Solubility Switch" in Peptide Therapeutics

One of the primary reasons to incorporate 4-pyridylalanine (via this tert-butyl precursor) is to engineer pH-dependent solubility .

-

Mechanism: At physiological pH (7.4), the pyridine ring is largely uncharged (hydrophobic), promoting receptor binding or membrane interaction.

-

Formulation: In acidic formulation buffers (pH 4.0), the pyridine protonates (Py-H+), drastically increasing aqueous solubility (often >100-fold compared to Phe).

-

Case Study: This strategy has been successfully used in Glucagon analogs to prevent aggregation at neutral pH while maintaining solubility in injection buffers.

Metal Coordination & Chelation

The pyridine nitrogen is a competent ligand for transition metals (Zn²⁺, Cu²⁺, Ru²⁺).

-

Application: Design of "stapled" peptides where two PyA residues coordinate a metal ion to lock the peptide into an alpha-helical conformation.

-

Protocol Note: The tert-butyl ester is removed (using TFA) before metal coordination if the free acid is required for charge balance, or kept if the C-terminus must remain hydrophobic.

Orthogonal Protection Strategy

In complex synthesis (e.g., cyclic peptides), this molecule allows for Head-to-Tail Cyclization .

-

Coupling: The free amine of H-Pal(4)-OtBu is coupled to the C-terminus of a peptide chain.

-

Elongation: The chain is extended.

-

Selective Deprotection: The N-terminal Fmoc is removed (base), while the C-terminal OtBu remains (acid-stable).

-

Final Cyclization: The OtBu is removed with mild acid (TFA/DCM) to expose the COOH, allowing cyclization with the N-terminus.

Part 5: References

-

Syntheis of 4-Pyridylalanine Analogs: Journal of Medicinal Chemistry. "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." (2016).

-

General Esterification Protocol: Journal of Organic Chemistry. "Perchloric acid catalyzed esterification of amino acids." (Adapted from general protocols for t-butyl esters).

-

pKa Values of Pyridines: IUPAC Dissociation Constants. "Dissociation constants of organic bases in aqueous solution."

-

Peptide Solubility Guidelines: Bachem Technical Guide. "Peptide Solubility and Stability."

Sources

Chemical Stability of tert-Butyl Ester Protected Pyridylalanine

Executive Summary: The Dual-Natured Nucleophile

In the landscape of peptidomimetics, Pyridylalanine (Pal) serves as a critical isostere for Histidine and Phenylalanine, offering unique metal-coordination properties and

While the tert-butyl ester is designed to be acid-labile, the pyridine ring introduces a basic nitrogen (

Part 1: Chemical Architecture & Stability Profile

The Electronic Conflict

The stability of Pal-OtBu is governed by the interplay between the acid-labile ester and the basic pyridine ring. Unlike standard amino acids, Pal-OtBu is not a passive substrate; its protonation state dictates its stability.

| Parameter | Value / Characteristic | Implication for Stability |

| Ester Type | tert-Butyl ( | Cleaved by |

| Heterocycle | Pyridine (3- or 4-isomer) | Basic nitrogen acts as a proton trap and nucleophile. |

| ~5.2 (Pyridine ring) | The ring protonates before the ester cleavage begins in weak acid. | |

| Hygroscopicity | High (Salt forms) | Salts absorb water, leading to hydrolysis over time. |

Storage Stability Matrix

Improper storage is the leading cause of purity loss before synthesis even begins.

-

Solid State (Free Base):

-

Solid State (Salt Forms - HCl/TFA):

-

Stability:[1][2][3][4] High (Chemically), but physically unstable (Hygroscopic).

-

Risk:[5] Absorption of atmospheric moisture leads to "wet acid" conditions, promoting slow autocatalytic hydrolysis of the ester.

-

Recommendation: Desiccate extensively. Do not store in standard fridge vials without Parafilm/tape sealing.

-

-

Solution Phase:

-

Neutral/Basic (DMF/DCM/DIEA): Completely stable. Compatible with Fmoc chemistry.[6]

-

Acidic (TFA/HCl): Rapid degradation (Deprotection).

-

Part 2: The Critical Failure Mode ( -tert-Butylation)

This is the most critical section for the application scientist. When removing the tert-butyl group using TFA, the reaction generates the tert-butyl cation (

In standard peptide synthesis, we assume scavengers (Silanes/Thiols) will trap this cation. However, in Pyridylalanine, the pyridine nitrogen is a competent nucleophile. If the scavenger system is insufficient, the

The Consequence:

-

Mass shift: +56 Da (irreversible).

-

Solubility change: The product becomes permanently cationic.

-

Loss of bioactivity: The metal-binding capability of the pyridine is destroyed.

Visualization: The Competition Mechanism

The following diagram illustrates the kinetic competition between the desired scavenging and the undesired side reaction.

Figure 1: Kinetic competition during deprotection. Pathway A (Scavenging) must be kinetically favored over Pathway B (N-alkylation) to ensure product integrity.

Part 3: Validated Protocols

The "Cocktail K" Modification for Pyridylalanine

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for Pal-containing peptides because TIS (Triisopropylsilane) is a relatively slow scavenger compared to the nucleophilic pyridine nitrogen.

Recommended Protocol: High-Thiol Cocktail To protect the pyridine ring, we must use "soft" nucleophiles that react faster with carbocations than the pyridine nitrogen does.

Reagents:

-

Trifluoroacetic Acid (TFA): 82.5%

-

Phenol: 5% (Plasticizer & Scavenger)

-

Water: 5% (Hydrolysis source)

-

Thioanisole: 5% (Primary

scavenger) -

1,2-Ethanedithiol (EDT): 2.5% (Crucial for preventing oxidation and scavenging)

Step-by-Step Methodology:

-

Preparation: Chill the cleavage cocktail to 0°C. Cold TFA reduces the kinetic rate of side reactions (alkylation) more than it reduces the rate of deprotection.

-

Induction: Add the cold cocktail to the resin-bound peptide or free ester.

-

Reaction: Allow to warm to Room Temperature (RT) and shake for 2.5 hours.

-

Note: Do not exceed 4 hours. The equilibrium can shift back toward alkylation if scavengers are exhausted.

-

-

Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether .

-

Critical: Do not use Hexane.[] The pyridinium side products (if any) are often insoluble in ether, allowing you to wash them away or separate them based on solubility profiles.

-

-

Validation: Analyze via LC-MS. Look for the +56 Da peak. If present, the scavenger load was insufficient.

Storage Decision Tree

Use this logic flow to determine the handling of your Pal-OtBu inventory.

Figure 2: Storage and handling logic flow to prevent hydrolytic degradation and oxidation.

References

-

BenchChem. (2025).[3][8] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Retrieved from

-

Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[10] International Journal of Peptide and Protein Research.[9] Retrieved from

-

Organic Chemistry Portal. (2024). tert-Butyl Esters: Stability and Deprotection. Retrieved from

-

Kaul, R., et al. (2004). "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups." The Journal of Organic Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2023). "Discovery of tert-Butyl Ester Based Prodrugs for Enhanced Metabolic Stability." PubMed Central. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]

- 6. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and Technical Specifications for Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Executive Summary

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a specialized amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and protease inhibitors. Structurally, it is the tert-butyl ester of 4-pyridylalanine, a non-natural amino acid often used as a histidine isostere or to introduce a basic handle into a drug scaffold.

This guide provides a definitive taxonomy of its nomenclature in literature, validated synthetic protocols, and its application in enhancing metabolic stability in drug discovery.

Nomenclature Landscape

In the literature, this molecule is frequently obscured by inconsistent naming conventions. Researchers searching for this compound must query across three distinct nomenclature tiers: Systematic (IUPAC), Semi-Systematic (Amino Acid shorthand), and Vendor/Catalog codes.

Synonym Taxonomy Table

| Category | Primary Name / Synonym | Context of Use |

| Systematic (IUPAC) | tert-butyl 2-amino-3-(pyridin-4-yl)propanoate | Patent claims, formal chemical indexing. |

| Semi-Systematic | 4-Pyridylalanine tert-butyl ester | General organic chemistry literature. |

| Peptide Shorthand | H-Pal(4)-OtBu | Solid-phase peptide synthesis (SPPS), sequence definition. |

| Stereochemical | (S)-tert-butyl 2-amino-3-(pyridin-4-yl)propanoate | Chiral synthesis; L-isomer specification. |

| Inverted Syntax | tert-butyl 3-(4-pyridinyl)-L-alaninate | Chemical inventory databases (e.g., CAS, ACD/Labs). |

| Salt Forms | H-Pal(4)-OtBu · 2HCl | Commercial supply (often sold as the dihydrochloride salt to prevent polymerization). |

The "Pal" Ambiguity

Critical Note: The abbreviation "Pal" is non-specific. In literature, "Pal" can refer to 3-pyridylalanine (most common) or 4-pyridylalanine.

-

Correct Query: H-Pal(4)-OtBu or 4-Pal-OtBu

-

Ambiguous Query: H-Pal-OtBu (Likely returns the 3-isomer).

Chemical Identity & Properties

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.28 g/mol (Free Base)

-

SMILES: CC(C)(C)OC(=O)C(N)CC1=CC=NC=C1

-

CAS Registry Number:

-

Generic/Racemic: 133480-97-2 (Reference for generic structure)

-

L-Isomer (HCl salt): Often custom-referenced; search by substructure recommended due to limited cataloging.

-

-

PubChem CID: 83226594

Nomenclature Hierarchy Diagram

Figure 1: Hierarchical mapping of nomenclature used in database retrieval.

Synthetic Protocols

The synthesis of tert-butyl esters of amino acids is challenging due to the acid lability of the tert-butyl group. Standard Fischer esterification (alcohol + acid) fails because the conditions required to form the ester also cleave it.

Protocol A: Isobutylene-Mediated Esterification (Gold Standard)

This method is preferred for preserving the integrity of the pyridine ring and the chiral center.

Mechanism: Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene.

Reagents:

-

L-4-Pyridylalanine (Starting Material)

-

Isobutylene (Gas/Liquid)

-

Concentrated H₂SO₄ (Catalyst)

-

Dioxane (Solvent)

Step-by-Step Workflow:

-

Setup: Charge a pressure vessel (Parr reactor or sealed heavy-wall glass tube) with L-4-pyridylalanine (10 mmol) suspended in dry dioxane (20 mL).

-

Acidification: Carefully add concentrated H₂SO₄ (1.5 mL) dropwise. Caution: Exothermic.

-

Addition: Cool the vessel to -78°C (dry ice/acetone). Condense isobutylene (approx. 10-15 mL) into the vessel.

-

Reaction: Seal the vessel securely. Allow it to warm to room temperature. Stir for 24–48 hours. The internal pressure will rise (approx. 20–40 psi).

-

Quenching: Cool the vessel back to 0°C. Carefully vent the excess isobutylene into a fume hood.

-

Workup: Pour the reaction mixture into an ice-cold mixture of ethyl acetate and 2N NaOH (pH adjustment to ~9–10 is critical to deprotonate the pyridine and the amine).

-

Extraction: Extract immediately with Ethyl Acetate (3x).

-

Purification: Dry organic layers over Na₂SO₄. Concentrate in vacuo.

-

Note: The free amine is unstable; convert immediately to HCl salt by adding 4M HCl in dioxane and precipitating with ether for long-term storage.

-

Protocol B: Transesterification (Alternative)

Uses tert-butyl acetate and perchloric acid. Less hazardous than handling isobutylene gas but requires careful handling of perchlorates.

Applications in Drug Discovery[2][3][4][5]

Peptidomimetics & Protease Inhibitors

The 4-pyridylalanine scaffold is a "privileged structure" in medicinal chemistry.

-

Histidine Isostere: The pyridine nitrogen (pKa ~5.2) mimics the imidazole of histidine (pKa ~6.0) but with different hydrogen bonding geometry and pi-stacking potential.

-

P1' Residues: Frequently used in the P1 or P1' position of HIV protease and Renin inhibitors to engage specific acidic pockets in the enzyme active site.

Prodrug Design (Metabolic Stability)

Recent literature highlights the use of tert-butyl esters to modulate metabolic stability.

-

Concept: Unlike methyl or ethyl esters, which are rapidly hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the plasma, tert-butyl esters are sterically bulky and resistant to enzymatic hydrolysis.

-

Usage: They are used to mask carboxylic acids to improve membrane permeability (LogP) and are only cleaved under specific intracellular conditions or via slow spontaneous hydrolysis, extending the half-life of the parent drug.

Synthetic Pathway Diagram

Figure 2: Isobutylene-mediated synthesis of H-Pal(4)-OtBu.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83226594, Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate. Retrieved from [Link]

-

Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.[2][3] Journal of Medicinal Chemistry, 66(22), 15493–15510.[3] Retrieved from [Link]

-

Organic Syntheses. General Procedures for the Preparation of tert-Butyl Esters of Amino Acids. (Adapted methodology). Retrieved from [Link]

Sources

- 1. PubChemLite - Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate from 4-pyridinecarboxaldehyde

Technical Application Note: Scalable Synthesis of Tert-Butyl 2-Amino-3-(Pyridin-4-yl)Propanoate

Executive Summary

This application note details a robust, four-step synthesis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (also known as 3-(4-pyridyl)alanine tert-butyl ester), starting from commercially available 4-pyridinecarboxaldehyde .

Pyridyl alanines are critical non-proteinogenic amino acid building blocks in peptidomimetics, serving as pH-responsive elements and metal-chelating motifs in drug discovery. The synthesis of the tert-butyl ester is particularly challenging due to the lability of the ester group under acidic hydrolysis and the potential for the basic pyridine nitrogen to poison transition metal catalysts during reduction steps.

This guide utilizes the Erlenmeyer-Plöchl azlactone synthesis , followed by a modified catalytic hydrogenation and an acid-catalyzed isobutylene esterification. This route is selected for its scalability, cost-effectiveness, and ability to deliver high-purity material without expensive chiral auxiliaries (yielding racemic product, resolvable if necessary).

Chemical Strategy & Workflow

The synthesis overcomes two main chemical hurdles:

-

C-C Bond Formation: Efficiently coupling the pyridine ring to the glycine backbone.

-

Chemoselectivity: Reducing the

-unsaturation without reducing the pyridine ring to a piperidine.

The Reaction Pathway:

-

Condensation: 4-Pyridinecarboxaldehyde condenses with

-acetylglycine to form the azlactone. -

Ring Opening: Hydrolysis yields the dehydroamino acid.

-

Selective Reduction: Catalytic hydrogenation reduces the alkene.

-

Deprotection & Esterification: Removal of the

-acetyl group followed by esterification with isobutylene.

Figure 1: Strategic workflow for the synthesis of the target amino ester.

Detailed Experimental Protocols

Step 1: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Construct the carbon skeleton via condensation.

Reagents:

-

4-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

- -Acetylglycine (11.7 g, 100 mmol)

-

Anhydrous Sodium Acetate (8.2 g, 100 mmol)

-

Acetic Anhydride (25 mL)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add the

-acetylglycine, sodium acetate, and 4-pyridinecarboxaldehyde to the flask. Add acetic anhydride last. -

Reaction: Heat the mixture on an oil bath to 100–110 °C for 2 hours. The mixture will become homogeneous and then precipitate the yellow azlactone product.

-

Workup: Cool the mixture to room temperature. Add 50 mL of cold water to hydrolyze excess anhydride. Break up the solid cake with a glass rod.

-

Isolation: Filter the yellow solid (4-((pyridin-4-yl)methylene)-2-methyloxazol-5(4H)-one) via vacuum filtration. Wash copiously with cold water (

mL) and cold ethanol ( -

Drying: Dry in a vacuum oven at 50 °C overnight.

Step 2: Hydrolysis to Dehydro-Amino Acid

Objective: Open the oxazolone ring to prepare for hydrogenation.

Protocol:

-

Suspend the azlactone (10 g) in a mixture of acetone (50 mL) and water (20 mL).

-

Reflux for 3 hours. The solid will dissolve as the ring opens.

-

Concentrate the solvent under reduced pressure.[3] The

-acetyl-dehydro-3-(4-pyridyl)alanine will precipitate upon cooling. -

Recrystallize from water/ethanol if necessary.

Step 3: Selective Catalytic Hydrogenation & Deacetylation

Objective: Reduce the alkene without reducing the pyridine ring, then remove the acetyl group.

Critical Mechanism Note: Pyridine nitrogen can poison Pd catalysts or undergo reduction to piperidine under acidic/high-pressure conditions (e.g., using

Protocol:

-

Hydrogenation:

-

Dissolve the dehydro-amino acid (5 g) in Methanol (50 mL).

-

Add 10% Pd/C (0.5 g, 10 wt% loading).

-

Hydrogenate at 3 atm (45 psi)

pressure in a Parr shaker for 6 hours at room temperature. -

QC Check: Monitor by TLC or NMR for disappearance of the alkene proton (

ppm). -

Filter through Celite to remove the catalyst. Evaporate the solvent to yield

-acetyl-3-(4-pyridyl)alanine.

-

-

Hydrolysis (Deacetylation):

-

Dissolve the residue in 6 M HCl (40 mL).

-

Reflux for 4 hours.

-

Evaporate to dryness under vacuum. The product will be the dihydrochloride salt of 3-(4-pyridyl)alanine.

-

Purification: Dissolve in minimum water and neutralize with ammonia to pH 6 to precipitate the zwitterionic free amino acid. Filter, wash with ethanol, and dry.

-

Step 4: Tert-Butyl Esterification (Isobutylene Method)

Objective: Form the acid-labile tert-butyl ester. This method is superior to the dangerous perchloric acid/t-butyl acetate method for scale-up.

Reagents:

-

DL-3-(4-Pyridyl)alanine (free acid) (2.0 g)

-

Isobutylene (Liquefied, excess, approx 15 mL)

-

Concentrated

(1.0 mL) -

1,4-Dioxane (20 mL) (Solvent)

Protocol:

-

Safety: Perform this reaction in a pressure tube or autoclave rated for at least 10 bar. Isobutylene is extremely flammable.

-

Loading: In the pressure vessel (cooled to -78 °C in dry ice/acetone), add the amino acid, dioxane, and concentrated sulfuric acid.

-

Condensation: Condense isobutylene gas into the vessel until the volume increases by approx 15-20 mL.

-

Reaction: Seal the vessel securely. Allow it to warm to room temperature and stir for 24–48 hours. The internal pressure will rise (approx 2–3 bar).

-

Workup:

-

Cool the vessel back to 0 °C before opening.

-

Pour the reaction mixture into an ice-cold solution of

(excess) and Ethyl Acetate (50 mL). -

pH Adjustment: Ensure the aqueous layer is pH ~9–10 to keep the amine free.

-

-

Extraction: Extract with Ethyl Acetate (

mL). -

Drying: Dry the combined organic layers over anhydrous

. -

Isolation: Evaporate the solvent under reduced pressure (keep bath

°C to prevent ester hydrolysis).-

Result: Pale yellow oil or low-melting solid.

-

Storage: Store as the HCl salt (precipitate by adding 4M HCl in dioxane) for long-term stability.

-

Analytical Data & Validation

| Parameter | Specification | Method |

| Appearance | White to pale yellow solid (HCl salt) | Visual |

| 400 MHz | ||

| Mass Spectrometry | ESI-MS | |

| Purity | HPLC (C18, 0.1% TFA/MeCN) |

Self-Validating Checkpoint:

-

The "Piperidine" Trap: If your NMR shows multiplets in the 1.5–2.0 ppm region (other than the t-butyl singlet), you have reduced the pyridine ring. Check your hydrogenation catalyst and pressure.

-

The "Azlactone" Persistence: If the yellow color persists after hydrolysis (Step 2), ring opening is incomplete. Increase reflux time.

Troubleshooting Guide

Figure 2: Troubleshooting decision tree for common synthesis failures.

References

-

Erlenmeyer Azlactone Synthesis

-

Pyridine Hydrogenation Selectivity

-

Freifelder, M. (1963). "Hydrogenation of Pyridines and Quinolines." Advances in Catalysis, 14, 203-253. Link

- Note: Defines the conditions (acetic acid vs. neutral)

-

-

Tert-Butyl Esterification (Isobutylene)

-

Alternative Esterification (Perchloric Acid - Lab Scale)

-

Taschner, E., et al. (1961). "Esterification of Amino Acids with tert-Butyl Acetate." Justus Liebigs Annalen der Chemie, 646(1), 119-126. Link

-

-

Modern Catalytic Asymmetric Synthesis (Optional)

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Coupling Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate in Peptide Synthesis

Introduction & Strategic Significance

The incorporation of 4-Pyridylalanine (4-Pal) into peptide backbones is a critical strategy in modern drug design, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Ac-D-2-Nal-D-4-Cpa-D-3-Pal...) and for modulating the physicochemical properties of peptide therapeutics. The pyridine ring introduces a titratable basic site (

However, the coupling of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (

-

Racemization Sensitivity: The electron-withdrawing nature of the pyridine ring increases the acidity of the

-proton, making the residue prone to base-catalyzed racemization, particularly during activation or if the coupling environment is too basic. -

Internal Basicity: The pyridine nitrogen can act as a nucleophile or a general base, potentially interfering with activation esters or trapping protons, which alters the effective pH of the microenvironment.

This guide details a high-fidelity protocol designed to couple N-protected amino acids to

Strategic Considerations: The "Why" Behind the Protocol

Selection of Coupling Reagents

Standard reagents like HATU/DIPEA are powerful but risky for Pal derivatives. The presence of the tertiary amine (DIPEA) combined with the electron-withdrawing pyridine ring can accelerate proton abstraction from the

-

Recommended System: DIC / Oxyma Pure .

-

Reasoning: Carbodiimides (DIC) generate a neutral activation environment. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophilic additive that suppresses racemization more effectively than HOBt/HOAt, without the explosion risks of benzotriazoles.

-

-

Alternative: EDC / HOBt (if water-soluble byproducts are desired, though DIC is preferred for lipophilic protected peptides).

The "Internal Base" Effect

The pyridine nitrogen in

Detailed Experimental Protocol

Workflow Overview

This protocol assumes the coupling of an Fmoc-protected amino acid (Fmoc-AA-OH) to the free amine

Materials

-

Amine Component:

(1.0 equiv) -

Acid Component: Fmoc-AA-OH (1.1 – 1.2 equiv)

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 – 1.2 equiv)

-

Additive: Oxyma Pure (1.1 – 1.2 equiv)

-

Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[1] Note: DCM is preferred if solubility permits, as it suppresses racemization better than DMF.

Step-by-Step Procedure

Step 1: Pre-Activation (Critical for Chiral Integrity)

-

Dissolve Fmoc-AA-OH (1.2 equiv) and Oxyma Pure (1.2 equiv) in a minimal amount of DCM/DMF (approx. 5-10 mL per gram of peptide).

-

Cool the solution to 0°C in an ice bath.

-

Add DIC (1.2 equiv) dropwise.

-

Stir at 0°C for 5–10 minutes .

-

Why? This generates the active ester (Fmoc-AA-Oxyma) at low temperature, minimizing the formation of the oxazolone intermediate which leads to racemization.

-

Step 2: Coupling Reaction[2][3][4]

-

Dissolve

(1.0 equiv) in the minimum volume of DCM/DMF. -

Add the amine solution dropwise to the pre-activated acid mixture at 0°C.

-

Do NOT add DIPEA or TEA. The free amine of the Pal derivative is sufficiently nucleophilic. Adding external base increases racemization risk.

-

Allow the reaction to warm to room temperature naturally and stir for 2–4 hours .

-

Monitoring: Check reaction progress via HPLC or TLC. The disappearance of the limiting reagent (

) indicates completion.

Step 3: Workup (The "Pyridine Trap")

Standard acid washes (1N HCl) must be avoided because they will protonate the pyridine ring (

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

-

Basic Wash: Wash 2x with saturated

.-

Purpose: Removes unreacted Fmoc-AA-OH and Oxyma. The product (neutral/basic) stays in EtOAc.

-

-

Water Wash: Wash 1x with water.

-

Brine Wash: Wash 1x with saturated NaCl (brine).

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Summary of Quantitative Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry | 1.0 Amine : 1.2 Acid : 1.2 DIC/Oxyma | Slight excess of acid ensures expensive Pal derivative is consumed. |

| Temperature | 0°C (start) | Low temp during activation minimizes racemization. |

| Concentration | 0.1 M – 0.2 M | Standard concentration for bimolecular kinetics. |

| Time | 2 – 4 Hours | Carbodiimide couplings are slower than HATU but safer. |

Visualizing the Mechanism & Workflow

Diagram 1: Reaction Logic & Racemization Avoidance

This diagram illustrates the "Safe Pathway" utilizing Oxyma/DIC versus the "Risk Pathway" where base-catalyzed proton abstraction occurs.

Caption: The Oxyma/DIC pathway (Green) bypasses the oxazolone racemization route (Red) common in base-heavy protocols.

Diagram 2: Workup Decision Tree

Handling the basic pyridine ring during extraction.

Caption: Extraction strategy preventing product loss due to pyridine protonation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Pyridine interfering with activation (if using anhydrides). | Switch to DIC/Oxyma pre-activation. Ensure no alcohol is present in solvent. |

| Racemization | Use of DIPEA/TEA or high temperature. | Eliminate tertiary bases. Perform activation at 0°C. Use DCM instead of DMF if possible. |

| Product in Aqueous Phase | Acid wash (HCl/KHSO4) used during workup. | Re-extract aqueous phase with DCM at pH 8–9. Use only neutral/basic washes in future. |

| Slow Reaction | Steric hindrance of the tertiary butyl ester. | Increase reaction time to 12h or use HOAt (stronger activation) carefully at 0°C. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Carpino, L. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(19), 8941–8954. Link

-

PubChem. (2025). Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate Compound Summary. National Library of Medicine. Link

Sources

Application Note: Deprotection of tert-Butyl Ester in 3-(4-Pyridyl)alanine

Topic: Conditions for deprotection of tert-butyl ester in 3-(4-pyridyl)alanine Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the protocols for the chemoselective deprotection of the tert-butyl ester moiety in 3-(4-pyridyl)alanine (Pal). Unlike standard aliphatic amino acids, the presence of the basic pyridine ring (

We present two validated protocols:

-

Standard TFA Acidolysis: Ideal for small-scale and peptide synthesis applications.

-

HCl/Dioxane Cleavage: Preferred for generating crystalline hydrochloride salts.

Mechanistic Insight & Chemical Logic

The Pyridine Paradox

In standard amino acid deprotection, the primary concern is the cleavage of the ester. However, with 3-(4-pyridyl)alanine, the pyridine nitrogen acts as an intramolecular base.

-

Protonation State: Upon addition of acid (TFA or HCl), the pyridine nitrogen protonates before the ester cleavage begins. This forms a dicationic species (protonated

-amine and pyridinium). -

Protective Effect: The formation of the pyridinium ion is advantageous. A neutral pyridine is a nucleophile and could attack the generated

-Bu

The tert-Butyl Cation Management

The cleavage follows an

-

Protonation of the ester carbonyl.[1]

-

Collapse to the carboxylic acid and generation of the tert-butyl carbocation.

-

Elimination of the cation to isobutylene (gas) or trapping by a scavenger.

Critical Control Point: Without scavengers, the equilibrium between isobutylene and the

Mechanistic Visualization

Figure 1: Reaction pathway showing the critical role of acid excess in preventing N-alkylation side reactions.

Validated Protocols

Protocol A: TFA-Mediated Cleavage (The "Gold Standard")

Application: Best for quantitative removal in solid-phase synthesis or small-scale solution phase. Yield: >95% (as TFA salt).

Reagents

-

Trifluoroacetic Acid (TFA): Peptide grade (high purity).

-

Dichloromethane (DCM): Anhydrous.

-

Scavenger Cocktail: Triethylsilane (TES) and Water.

-

Why TES? It effectively reduces the

-Bu -

Why Water? It aids in the hydrolysis and solubilizes the polar salt product.

-

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of Boc-3-(4-pyridyl)alanine tert-butyl ester in 5 mL of DCM.

-

Scavenger Addition: Add 2.5% v/v Triethylsilane (TES) and 2.5% v/v Water. Stir for 2 minutes.

-

Acidolysis: Slowly add 5 mL of TFA (Final ratio: TFA:DCM:Scavengers = 50:45:5).

-

Reaction: Stir at room temperature (20–25°C) for 2 to 3 hours .

-

Monitoring: Check via HPLC or TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (

) should disappear, replaced by the baseline free amine salt.

-

-

Workup (Precipitation):

-

Concentrate the mixture to an oil using a rotary evaporator (Max 35°C). Do not dry completely (residual TFA helps solubility).

-

Add 50 mL of cold Diethyl Ether (or MTBE) to the oil.

-

Vigorously scratch the flask wall to induce crystallization. The product will precipitate as a white/off-white hygroscopic solid.

-

-

Isolation: Centrifuge or filter rapidly (sintered glass). Wash the cake 3x with cold ether.

-

Drying: Lyophilize from water/acetonitrile to obtain the stable di-TFA salt .

Protocol B: HCl/Dioxane (Crystalline Salt Formation)

Application: Preferred for scale-up (>5g) where volatile TFA is undesirable and a defined stoichiometry (HCl salt) is required for biological assays.

Reagents

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 equivalent of the substrate in minimum 1,4-dioxane.[4]

-

Acid Addition: Add 10 equivalents of 4.0 M HCl in Dioxane.

-

Caution: Exothermic. Add dropwise at 0°C, then warm to room temperature.

-

-

Reaction: Stir for 4–6 hours.

-

Observation: The product often precipitates directly from the reaction mixture as the dihydrochloride salt.

-

-

Workup:

-

If precipitate forms: Filter and wash with dry ether.

-

If no precipitate: Concentrate in vacuo, triturate with acetone/ether.

-

-

Result: Yields the 3-(4-pyridyl)alanine dihydrochloride .

Data Summary & Comparison

| Parameter | Protocol A (TFA) | Protocol B (HCl/Dioxane) |

| Reaction Time | 2–3 Hours | 4–6 Hours |

| Scavenger Requirement | Mandatory (TES/Water) | Optional (Solvent acts as weak scavenger) |

| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Crystalline) |

| Side Reaction Risk | Low (with scavenger) | Low (if anhydrous) |

| Solubility of Product | High in Water/MeOH | High in Water, Mod. in MeOH |

| Suitability | SPPS, Analytical Standards | Bulk Synthesis, API Formulation |

Troubleshooting & Optimization

"Sticky" Precipitates

Issue: Upon adding ether, the product oils out instead of crystallizing. Cause: Residual DCM or insufficient removal of acid. Solution: Decant the ether, re-dissolve the oil in a minimum amount of Methanol (0.5 mL), and then add the ether slowly with vigorous stirring.

Incomplete Deprotection

Issue: LCMS shows [M+56] peaks (mono-deprotected intermediate). Cause: The pyridine ring buffers the solution. If the acid equivalents are calculated based only on the ester/Boc groups, the acid is consumed by the pyridine. Solution: Ensure at least 10 equivalents of acid are used relative to the substrate.

Workflow Visualization

Figure 2: Operational workflow for the isolation of Pyridylalanine salts.

References

-

BenchChem. (2025).[1][4] Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal.[1][4] Retrieved from 1

-

ChemicalBook. (n.d.). Boc-3-(3-pyridyl)-L-alanine synthesis and properties. Retrieved from 3[4]

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from

-

Lundt, B. F., et al. (1978). Selective removal of the t-butyl group.[5] Int. J. Pept.[3][4][6] Protein Res.[3][6][7][8] (Contextual citation for scavenger mechanism).

- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acidolysis conditions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Using H-4-Pal-OtBu in solution phase peptide synthesis

Application Note: High-Fidelity Solution Phase Peptide Synthesis Using H-4-Pal-OtBu

Abstract & Strategic Context

The incorporation of 4-Pyridylalanine (4-Pal) into peptide sequences is a critical step in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Cetrorelix, Ganirelix). However, the use of H-4-Pal-OtBu (L-4-Pyridylalanine tert-butyl ester) in solution-phase synthesis presents unique challenges compared to standard canonical amino acids.

The pyridine side chain introduces a basic nitrogen (

This guide details a T3P® (Propylphosphonic Anhydride) mediated coupling protocol.[1][2] Unlike traditional carbodiimide (EDC/DCC) methods, T3P offers a "self-validating" workup due to its water-soluble byproducts and superior epimerization suppression, making it the reagent of choice for scaling 4-Pal sequences.

Chemical Profile: H-4-Pal-OtBu

Before initiating synthesis, ensure the starting material meets the following specifications. Note that H-4-Pal-OtBu is frequently supplied as a hydrochloride salt (

| Property | Specification | Notes |

| Chemical Name | L-4-Pyridylalanine tert-butyl ester | Often supplied as dihydrochloride |

| CAS Number | 180080-07-3 (Generic Ref) | Verify specific salt form CAS with supplier |

| Formula | MW: 222.29 g/mol | |

| Pyridine nitrogen is protonated at pH < 5 | ||

| Solubility | Soluble in DCM, DMF, EtOAc | Free base is lipophilic; Salt is hydrophilic |

| Storage | -20°C, Desiccated | Hygroscopic; protect from light/air |

Strategic Considerations

The Racemization Trap

The primary failure mode in 4-Pal synthesis is C-terminal racemization. The pyridine nitrogen can deprotonate the

-

Risk Factor: High pH (>8) or strong bases (TEA) during coupling.

-

Mitigation: Use mild bases (NMM, Collidine) or Pyridine itself, and activate with T3P, which reacts faster than the rate of racemization.

Solubility & Workup Logic

Because the pyridine ring is basic, standard acidic workups (1N HCl) can be disastrous.

-

The Trap: Washing the organic phase with strong acid protonates the pyridine (

), rendering the peptide water-soluble. You will lose your product to the aqueous waste. -

The Fix: Maintain workup pH

6.0 or use specific buffers (Ammonium Chloride) to remove impurities while keeping 4-Pal neutral and organic-soluble.

Visual Workflow: T3P Mediated Coupling

The following diagram outlines the optimized workflow for coupling an Fmoc-AA-OH to H-4-Pal-OtBu.

Figure 1: Optimized solution-phase workflow for H-4-Pal-OtBu coupling using T3P. Note the critical restriction on acidic workups.

Detailed Experimental Protocols

Protocol A: In-Situ Neutralization & Coupling (T3P Method)

Recommended for minimizing racemization and simplifying purification.

Reagents:

-

H-4-Pal-OtBu

2HCl (1.0 equiv) -

Fmoc-Amino Acid-OH (1.1 equiv)

-

T3P (Propylphosphonic anhydride), 50% solution in EtOAc (1.5 equiv)

-

N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

-

Dissolution: In a round-bottom flask, suspend H-4-Pal-OtBu

2HCl (1.0 equiv) and the Fmoc-AA-OH (1.1 equiv) in DCM (concentration ~0.1 M).-

Note: DCM is preferred for solubility; EtOAc is greener but may not dissolve all Fmoc-amino acids.

-

-

Neutralization (Critical): Cool the solution to 0°C. Add NMM dropwise.

-

Stoichiometry: You need 2 equiv of base to neutralize the 2HCl salt, plus catalytic base for the coupling. Total ~3.0–3.5 equiv.

-